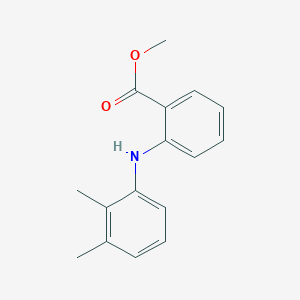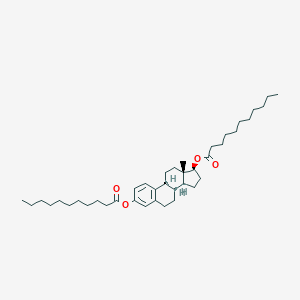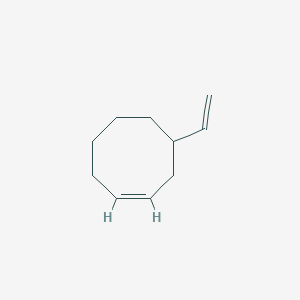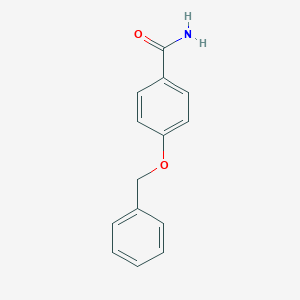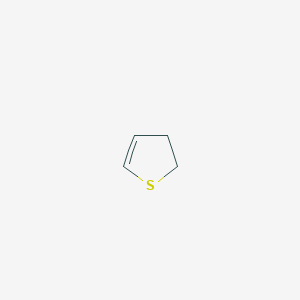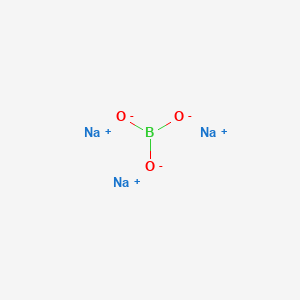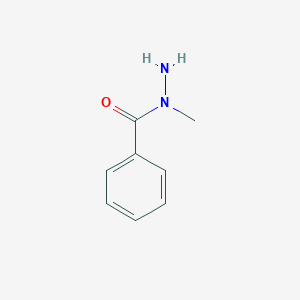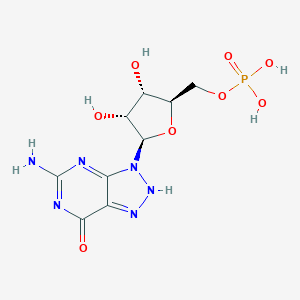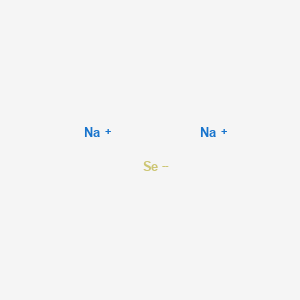
Sodium selenide
描述
Sch 29482 是一种属于 β-内酰胺类抗生素的青霉烯类抗生素。它在化学上与碳青霉烯类抗生素替卡西林有关。 该化合物对多种革兰氏阳性和革兰氏阴性细菌显示出显著的抗菌活性,使其成为治疗各种细菌感染的有希望的候选药物 .
作用机制
Target of Action
Sodium selenide, also known as dithis compound, is a form of selenium, an essential trace element. Selenium is incorporated into many different selenoproteins which serve various functions throughout the body . It is particularly important as a component of glutathione peroxidase, an important enzyme in the prevention of cellular damage by free radicals and reactive oxygen species .
Mode of Action
Selenium is first metabolized to selenophosphate and selenocysteine. Selenium incorporation is genetically encoded through the RNA sequence UGA. This sequence is recognized by RNA stem-loop structures called selenocysteine inserting sequences (SECIS). These structures require the binding of SECIS binding proteins (SBP-2) to recognize selenocysteine . This compound reacts with acids to produce toxic hydrogen selenide gas . The compound reacts with electrophiles to produce the selenium compounds .
Biochemical Pathways
Selenium is known to be a dose-dependent essential trace element in diverse organisms. Organisms can convert inorganic forms of selenium from the environment into organic forms, such as selenoproteins and selenonucleic acids via selenocysteine and 2-selenouridine, respectively . This compound is readily oxidized to polyselenides .
Result of Action
Selenium is an essential micronutrient that plays a crucial role in metabolism. It also has antioxidant properties, protecting cell components from oxidative damage due to peroxides produced during cellular metabolism . This compound reacts with water, easily undergoing hydrolysis to give mixtures of sodium biselenide (NaSeH) and hydroxide .
Action Environment
Selenium’s action can be influenced by environmental factors. For instance, geogenic and anthropogenic activities govern selenium in the environment. Environmental biogeochemical conditions control the bioavailability and the nature of selenium species . This compound is highly sensitive to water, easily undergoing hydrolysis .
生化分析
Biochemical Properties
Sodium selenide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of selenoproteins and selenonucleic acids via selenocysteine and 2-selenouridine . This compound can be transformed into selenophosphate by the enzyme SelD . This selenophosphate is then used by other enzymes in the biosynthesis of selenoneine .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by interacting with different cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can decrease ex vivo O2 consumption and transiently inhibit mitochondrial cytochrome C oxidase . It also impacts the expression of selenoproteins in HepG2 human hepatocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, this compound can be transformed into selenophosphate by the enzyme SelD, which is then used by other enzymes for the biosynthesis of selenoneine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound shows significant metabolic activity, dose-dependently decreasing ex vivo O2 consumption and transiently inhibiting mitochondrial cytochrome C oxidase .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, anesthetized Wistar rats receiving intravenous this compound exhibited significant bradycardia, metabolic acidosis, and hyperlactataemia .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, this compound is involved in the formation of selenoproteins and selenonucleic acids via selenocysteine and 2-selenouridine .
准备方法
Sch 29482 的合成涉及多个步骤,从制备青霉烯核心结构开始。合成路线通常包括以下步骤:
青霉烯核心的形成: 核心结构通过一系列涉及适当前体环化的反应合成。
官能团修饰: 各种官能团被引入核心结构以增强其抗菌活性和稳定性。
化学反应分析
Sch 29482 经历几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰青霉烯核心上的官能团。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应形成的主要产物通常是具有修饰的抗菌性质的原始化合物的衍生物。
科学研究应用
Sch 29482 因其抗菌特性而被广泛研究。它的一些关键应用包括:
化学: 用作研究青霉烯类抗生素的合成和反应性的模型化合物。
生物学: 研究其对各种细菌菌株的影响,包括对其他抗生素具有抗药性的菌株。
医学: 治疗细菌感染的潜在用途,特别是由革兰氏阳性和革兰氏阴性细菌引起的感染。
工业: 用于开发新的抗菌剂和制剂 .
作用机理
Sch 29482 通过抑制细菌细胞壁的合成发挥其抗菌作用。它靶向青霉素结合蛋白 (PBP),青霉素结合蛋白对于细菌细胞壁中肽聚糖链的交联至关重要。 通过与这些蛋白质结合,Sch 29482 扰乱细胞壁合成,导致细菌细胞死亡 .
相似化合物的比较
Sch 29482 在青霉烯类抗生素中是独特的,因为它具有高稳定性和广谱活性。类似的化合物包括:
替卡西林: 一种具有类似核心结构但官能团不同的碳青霉烯类抗生素。
头孢噻肟: 一种对革兰氏阴性细菌具有更广谱活性的头孢菌素类抗生素。
Sch 29482 因其对 β-内酰胺酶的稳定性及其口服吸收能力而脱颖而出,使其成为一种用途广泛且有效的抗菌剂。
属性
CAS 编号 |
1313-85-5 |
|---|---|
分子式 |
Na2Se |
分子量 |
124.95 g/mol |
IUPAC 名称 |
sodioselanylsodium |
InChI |
InChI=1S/2Na.Se |
InChI 键 |
PNCGYTHKTDMKME-UHFFFAOYSA-N |
SMILES |
[Na+].[Na+].[Se-2] |
规范 SMILES |
[Na][Se][Na] |
Key on ui other cas no. |
1313-86-6 1313-85-5 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
相关CAS编号 |
1313-86-6 (Na2-Se6) |
同义词 |
sodium selenide sodium selenide (Na2Se2), 75Se-labeled sodium selenide (Na2Se6) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details























Q1: How does sodium selenide exert its toxic effect in biological systems?
A1: this compound acts as a donor for hydrogen selenide (H2Se), a toxic agent. Research has shown that in yeast cells, hydrogen selenide induces DNA double-strand breaks via an oxygen-dependent reaction, triggering G2/M checkpoint activation and chromosome fragmentation. [] This DNA damage is the primary cause of its toxicity. []
Q2: Does this compound interact with specific biomolecules other than DNA?
A2: While the primary target of this compound toxicity appears to be DNA, it's important to note that hydrogen selenide, released from this compound, readily reacts with thiols. [] This suggests potential interactions with thiol-containing proteins and enzymes, although further research is needed to elucidate the specific consequences of these interactions.
Q3: Does the presence of metal ions influence the toxicity of this compound?
A3: Yes, studies have shown that certain metal ions can neutralize the toxicity of this compound. Metal ions like Ag+, Cd2+, Cu2+, Hg2+, Pb2+ and Zn2+ form insoluble colloids with selenide, effectively sequestering it. [] Other ions like Co2+ and Ni2+ protect cells by forming insoluble metal-selenide complexes and catalyzing hydrogen selenide oxidation. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is Na2Se. Its molecular weight is 126.94 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While specific spectroscopic data for this compound is not extensively provided in the research papers, its presence and reactions are often confirmed indirectly. For instance, the formation of metal-selenide complexes is often characterized by techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM). [] Electron spin resonance (ESR) has been used to detect the presence of hydroxyl radicals upon exposure of this compound solution to oxygen. []
Q6: Can this compound be used for the synthesis of nanomaterials?
A7: Yes, this compound is a valuable reagent in nanomaterial synthesis. It has been successfully used in the one-pot synthesis of cobalt selenide nanoparticles, with sodium formaldehyde sulfoxylate acting as both a reducing agent and a surfactant to control particle growth. []
Q7: Does this compound participate in any catalytic reactions?
A8: While this compound itself might not be the catalyst, it plays a crucial role in generating catalytic species. For example, research shows that carboalkoxy this compound, potentially formed from this compound, can act as an intermediate in the selenium-catalyzed synthesis of carbonates from alkoxides, carbon monoxide, and oxygen. []
Q8: Can this compound be used for the synthesis of specific organic compounds?
A9: Yes, this compound is a versatile reagent in organic synthesis. It has been employed in the preparation of various compounds like dialkyl selenides, [] substituted selenophenes, [] divinylic selenides, [] isoselenochromenes, [] and (Z,Z)-3,3′-selanediylbis(2-propenamides). []
Q9: Have computational methods been used to study this compound and its reactions?
A10: While the provided research papers don't extensively discuss computational studies on this compound itself, density functional theory (DFT) calculations were used to investigate the electronic properties of sulfur, selenium, and tellurium analogues of 1,8-anthraquinone-18-crown-5 and their complexes with lead(II) and magnesium(II). [] This highlights the applicability of computational methods in understanding the behavior of selenium-containing compounds.
Q10: How does the structure of selenophene derivatives influence their glutathione peroxidase-like activity?
A11: Studies on (Z,Z)-3,3′-selanediylbis(2-propenamides) revealed that the substituents on the amide group significantly influenced their glutathione peroxidase-like activity. [] Specifically, the presence of two lipophilic cyclohexyl substituents led to significantly higher activity compared to other derivatives. []
Q11: Are there any specific challenges associated with the handling and storage of this compound?
A12: this compound is known to be sensitive to air and moisture. Therefore, it's typically handled and stored under an inert atmosphere to prevent oxidation and degradation. [, ]
Q12: What safety precautions should be taken when handling this compound?
A12: Given the toxicity of this compound and its potential to release hydrogen selenide gas, it's crucial to handle it with extreme care. Appropriate personal protective equipment, including gloves and respirators, should be worn. Work should be conducted in a well-ventilated area or under a fume hood to minimize exposure.
Q13: How is selenium metabolized in the body, and how does this relate to this compound?
A14: While this compound itself is not a common dietary form of selenium, it provides insights into the metabolism of selenium compounds. Research on various selenium supplements, including sodium selenite and selenopyrane, highlights that selenium metabolism often involves the formation of hydrogen selenide, which is further metabolized into various selenoproteins or excreted. []
Q14: Has this compound been studied in animal models?
A15: this compound has been used in animal studies, primarily to investigate its toxicity and the impact of metal ions on its toxicity. [, ] It has also been explored as a tool for retrograde tracing of zinc-containing neurons in rats. [, ]
Q15: What were the findings of the animal studies using this compound for retrograde tracing?
A16: Studies utilizing this compound as a retrograde tracer revealed the presence of zinc-rich boutons in the rat visual cortex. [] Specifically, injections of this compound into area Oc1 of the rat brain led to the retrograde labeling of neuronal cell bodies in the contralateral cortex, primarily in layers 2-3 and 6. [] This suggested the existence of zinc-rich and zinc-poor callosal projection systems. []
Q16: Are there any known mechanisms of resistance to the toxic effects of this compound?
A17: While specific resistance mechanisms haven't been extensively studied, research on yeast has identified genes involved in homologous recombination and DNA damage checkpoint pathways that, when deleted, increase sensitivity to this compound. [] This suggests that cellular mechanisms involved in DNA repair play a role in mitigating its toxicity.
Q17: What is the primary mechanism of toxicity associated with this compound?
A18: The primary mechanism of this compound toxicity is attributed to the generation of hydrogen selenide (H2Se), which induces oxidative stress and DNA double-strand breaks in cells. [, ] This DNA damage can ultimately lead to cell death. []
Q18: What are the implications of this compound's oxygen-dependent toxicity?
A19: The oxygen-dependent nature of this compound's toxicity highlights the importance of handling this compound cautiously. [] Exposure to air can increase the risk of H2Se formation and subsequent toxic effects. This also suggests that strategies aimed at reducing oxidative stress might offer some protection against its toxicity.
Q19: Are there alternative compounds to this compound for specific applications?
A19: Yes, depending on the application, alternatives to this compound exist. For instance, in organic synthesis, other selenium-containing reagents like dialkyl diselenides or selenols might be used. Similarly, other metal chalcogenides could be considered for nanomaterial synthesis.
Q20: Are there specific considerations for the disposal of this compound waste?
A20: Given its toxicity, this compound waste should be handled and disposed of following appropriate regulations and guidelines for hazardous materials. It's essential to prevent its release into the environment due to potential ecotoxicological concerns.
Q21: What research tools and resources are essential for studying this compound?
A21: Research involving this compound necessitates access to specialized equipment and facilities, including:
- Glove boxes and inert atmosphere setups: For handling air- and moisture-sensitive compounds. [, ]
- Spectroscopic techniques: Such as UV-Vis, IR, NMR, and potentially X-ray photoelectron spectroscopy (XPS) for characterizing this compound and its reaction products. [, , ]
- Microscopy tools: Like TEM and SEM for analyzing the morphology and size of nanoparticles synthesized using this compound. []
Q22: What are some key historical milestones in the research and applications of this compound?
A27:
- Neuroanatomical tracer: In 1982, this compound was introduced as a tool for tracing zinc-containing neurons. [] This marked a significant development in neuroscience research.
- Toxicity studies: More recently, studies have investigated the mechanisms of this compound toxicity, particularly its impact on DNA integrity. []
Q23: What are some examples of cross-disciplinary applications of this compound research?
A23:
- Neuroscience and Chemistry: The use of this compound as a neuroanatomical tracer highlights the synergy between chemistry and neuroscience, enabling researchers to visualize and study specific neuronal pathways. [, ]
- Materials Science and Chemistry: The application of this compound in the synthesis of nanomaterials like cobalt selenide nanoparticles exemplifies the collaboration between materials scientists and chemists in developing novel materials with tailored properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
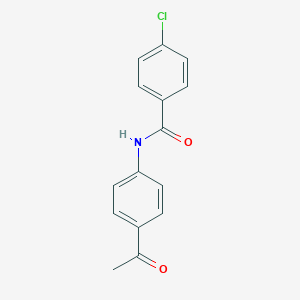
![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)
